Cas no 5329-21-5 (Phenol,4,4'-(1-methylethylidene)bis[2-nitro-)

Phenol,4,4'-(1-methylethylidene)bis[2-nitro- structure
5329-21-5 structure
Product Name:Phenol,4,4'-(1-methylethylidene)bis[2-nitro-
CAS-nummer:5329-21-5
MF:C15H14N2O6
MW:318.281464099884
CID:381358
PubChem ID:219958
Update Time:2025-05-21

Phenol,4,4'-(1-methylethylidene)bis[2-nitro- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol
    • 2,2-Bis-(3-nitro-4-hydroxy-phenyl)-propan
    • 2,2-BIS(4-HYDROXY-3-NITROPHENYL)PROPANE
    • 2,2'-Dinitro-4,4'-isopropyliden-di-phenol
    • 2,2'-dinitro-4,4'-isopropylidene-di-phenol
    • 2,2'-dinitrobisphenol A
    • 3,3'-dinitrobisphenol A
    • 4,4'-(propane-2,2-diyl)bis(2-nitrophenol)
    • 4,4'-propane-2,2-diylbis(2-nitrophenol)
    • AC1Q1NIJ
    • AC1Q5AOW
    • Ambcb5210522
    • NSC1881
    • Oprea1_810154
    • 4,4'-(2,2-Propanediyl)bis(2-nitrophenol)
    • 2,2'-dinitro-4,4'-isopropylidene-bis-phenol
    • CHEMBL1704162
    • MLS002637596
    • AKOS001572504
    • DINITROBISPHENOL A
    • HMS3091P07
    • 3,3'-Dinitrodian
    • 5329-21-5
    • 2,2-bis(4-hydroxy-3-nitro-phenyl)propane
    • 4,4'-(1-methylethylidene)bis(2-nitrophenol)
    • LISYARSNTHASDG-UHFFFAOYSA-N
    • NSC-1881
    • Phenol, 4,4'-isopropylidenebis(2-nitro-
    • UNII-SUB3DJ24JL
    • SUB3DJ24JL
    • DTXSID40277355
    • 2,2-bis(3-nitro-4-hydroxyphenyl)propane
    • SMR001547125
    • Q19903954
    • NS00009368
    • CBDivE_007764
    • SCHEMBL69884
    • Phenol,4,4'-(1-methylethylidene)bis[2-nitro-
    • Inchi: 1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3
    • InChI-sleutel: LISYARSNTHASDG-UHFFFAOYSA-N
    • LACHT: OC1C=CC(=CC=1[N+](=O)[O-])C(C)(C)C1C=CC(=C(C=1)[N+](=O)[O-])O

Berekende eigenschappen

  • Exacte massa: 318.08522
  • Monoisotopische massa: 318.085
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 418
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 132Ų

Experimentele eigenschappen

  • Dichtheid: 1.425
  • Kookpunt: 440.7°C at 760 mmHg
  • Vlampunt: 179.5°C
  • Brekindex: 1.648
  • PSA: 126.74
  • LogboekP: 4.28650

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